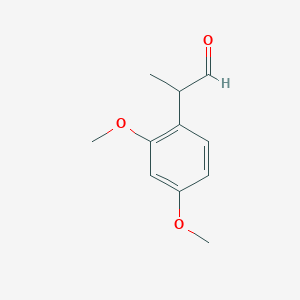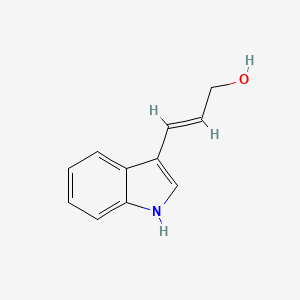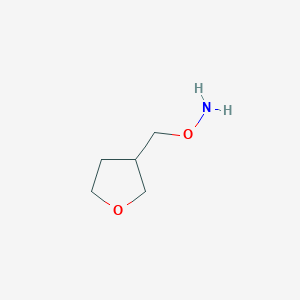
4-(Tetrahydro-2h-pyran-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is an organic compound characterized by a tetrahydropyran ring attached to a butanone moiety. This compound is known for its unique chemical structure, which makes it a valuable intermediate in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one typically involves the reaction of 3,4-dihydropyran with butanone under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid in dichloromethane is common to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyranyl derivatives.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving tetrahydropyran rings.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of tetrahydropyran rings. These interactions often involve nucleophilic attack on the carbonyl group, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Tetrahydropyranyloxy)butanal: Similar in structure but contains an aldehyde group instead of a ketone.
Tetrahydropyran-2-methanol: Contains a hydroxyl group instead of a ketone.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with a different position of the ketone group .
Uniqueness
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is unique due to its specific combination of a tetrahydropyran ring and a butanone moiety. This unique structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3 |
Clave InChI |
RMPVVSBFMPKBGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)

![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)




